molecular formula C21H29ClN4O5 B13574018 N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride

N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride

Cat. No.: B13574018
M. Wt: 452.9 g/mol
InChI Key: WFIPPXOSIDDREN-UHFFFAOYSA-N
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Description

N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminohexyl chain, a piperidinyl group, and an isoindolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride typically involves multiple steps:

    Formation of the Isoindolyl Moiety: This step involves the cyclization of a suitable precursor to form the isoindolyl group.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Coupling with the Aminohexyl Chain: The aminohexyl chain is coupled to the intermediate product through an amide bond formation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and isoindolyl moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular pathways and mechanisms.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Oxydiethylamine dihydrochloride
  • 2-Aminoethyl ether dihydrochloride
  • 2,2′-Oxybis(ethylamine) dihydrochloride

Uniqueness

N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H29ClN4O5

Molecular Weight

452.9 g/mol

IUPAC Name

N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride

InChI

InChI=1S/C21H28N4O5.ClH/c22-9-3-1-2-4-10-23-19(27)13-30-15-5-6-16-14(11-15)12-25(21(16)29)17-7-8-18(26)24-20(17)28;/h5-6,11,17H,1-4,7-10,12-13,22H2,(H,23,27)(H,24,26,28);1H

InChI Key

WFIPPXOSIDDREN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCCCN.Cl

Origin of Product

United States

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